molecular formula C13H18N4 B1482335 (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2097945-34-9

(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1482335
CAS No.: 2097945-34-9
M. Wt: 230.31 g/mol
InChI Key: RWXYPRDOOVJIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a complex organic compound featuring a unique imidazo[1,2-b]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine typically involves multi-step organic reactions. The key steps include the formation of the imidazo[1,2-b]pyrazole core, followed by the introduction of cyclopropyl and cyclopropylmethyl groups. Common reagents used in these steps include cyclopropylamine, cyclopropylmethyl bromide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce various amines or alcohols.

Scientific Research Applications

(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyrazoles: Compounds with similar core structures but different substituents.

    Cyclopropyl-containing compounds: Molecules featuring cyclopropyl groups, which impart unique chemical properties.

Uniqueness

(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is unique due to its specific combination of functional groups and core structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[6-cyclopropyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c14-7-11-12(10-3-4-10)15-17-6-5-16(13(11)17)8-9-1-2-9/h5-6,9-10H,1-4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXYPRDOOVJIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C(=N3)C4CC4)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 3
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 4
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 5
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.